molecular formula C7H5Cl3O B165457 2,4,6-三氯苯甲醚 CAS No. 87-40-1

2,4,6-三氯苯甲醚

货号 B165457
CAS 编号: 87-40-1
分子量: 211.5 g/mol
InChI 键: WCVOGSZTONGSQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,4,6-Trichloroanisole (TCA) is a chemical compound known for its strong, musty odor and is often associated with cork taint in wines. It has a very low sensory threshold and can be detected at concentrations as low as approximately 5 ng/L in wine . TCA is not only found in wines but also in various foods and packaging materials . The presence of TCA can result from fungal activity, where fungi such as Paecilomyces variotii and Penicillium crustosum can methylate 2,4,6-trichlorophenol to produce TCA .

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

TCA can undergo various chemical reactions, particularly oxidation. One study investigated the oxidation of TCA by UV-activated persulfate, where 2,4,6-trichlorophenol (TCP) was identified as the major oxidation product . Another study explored the degradation of TCA using persulfate activated with iron of different valences, confirming the presence of an Fe2+-Fe3+ redox cycle in the iron-activated persulfate systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCA are indirectly mentioned through its detection and extraction methods. For instance, supercritical fluid extraction (SFE) using supercritical carbon dioxide has been optimized for extracting TCA from cork stoppers, indicating its volatility and solubility properties . Additionally, methods such as headspace single-drop microextraction (HS-SDME) and ultrasound-assisted emulsification microextraction have been developed for the preconcentration and determination of TCA in wine samples, which also reflect on its chemical properties . The detection limits for TCA in wine samples have been reported to be as low as 0.6-0.7 ng L(-1) .

Relevant Case Studies

Several case studies have been conducted to detect and quantify TCA in various samples. For example, a method using gas chromatography-mass spectrometry (GC-MS) was validated for the determination of TCA in cork stoppers, with TCA levels in tainted corks ranging from 0.13 to 2.11 microg/g of cork . Another study developed a rapid assay for the direct detection of TCA in cork samples without the need for extraction, capable of detecting TCA concentrations down to 0.2 ppt . Additionally, the determination of TCA in wine using microextraction in packed syringe (MEPS) and gas chromatography-mass spectrometry (GC-MS) has been reported, with limits of detection in the range of 0.17-0.49 microg L(-1) .

科学研究应用

在葡萄酒和软木塞中的检测和定量分析

  • 伏安法定量:循环伏安法是检测软木塞水样中 2,4,6-三氯苯甲醚的实用方法。它为现场工业应用提供了一种便携、经济且快速的方法,这对于防止葡萄酒污染至关重要 (Peres 等人,2013 年)
  • 分散液-液微萃取和衍生化:这种方法与气相色谱法相结合,可以同时测定水样中的氯苯甲醚,包括 2,4,6-三氯苯甲醚。它可以有效识别水中的主要味道和气味化合物 (Bai 等人,2016 年)
  • 从软木塞中进行超临界流体萃取:该技术可以有效地从软木塞中萃取 2,4,6-三氯苯甲醚,有助于解决葡萄酒中的软木塞污染问题 (Taylor 等人,2000 年)
  • 超声辅助乳化微萃取:该方法可有效预浓缩葡萄酒样品中的 2,4,6-三氯苯甲醚,用于气相色谱分析 (Fontana 等人,2010 年)

对葡萄酒品质的影响

  • 掩盖嗅觉:2,4,6-三氯苯甲醚即使在阈值以下的浓度下,也会掩盖葡萄酒中各种芳香物质。可以认为这种作用发生在受体水平 (Tempère 等人,2017 年)
  • GC-HRMS 检测异味:顶空固相微萃取结合气相色谱-质谱法用于测定葡萄酒中的 2,4,6-三氯苯甲醚。它有助于识别瓶装葡萄酒中的异味化合物 (Bianco 等人,2009 年)

在饮用水中形成和处理

  • 在饮用水处理中形成:在饮用水的氯消毒过程中,2,4,6-三氯苯酚生物甲基化为 2,4,6-三氯苯甲醚,导致味道和气味问题 (Karlsson 等人,1995 年)
  • 气相光催化降解:使用纳米二氧化钛薄膜进行光催化降解,可以有效降解软木塞储存环境中的 2,4,6-三氯苯甲醚 (Vlachos 等人,2008 年)
  • γ 辐射处理软木塞:γ 辐射可以有效减少或转化软木塞中的 2,4,6-三氯苯甲醚,从而可能消除葡萄酒中的污染 (Pereira 等人,2007 年)

安全和危害

When handling TCA, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

未来方向

TCA is known to contaminate many foods and beverages and may cause foods to spoil, which would intensify their off-taste . Controlling source water 2,4,6-TCP concentration by accepting appropriate treatment techniques is recommended as the primary strategy for regulating the T&O problems in WDSs .

属性

IUPAC Name

1,3,5-trichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Record name 2,4,6-trichloroanisole
Source Wikipedia
URL https://en.wikipedia.org/wiki/2,4,6-trichloroanisole
Description Chemical information link to Wikipedia.
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073886
Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,3,5-Trichloro-2-methoxybenzene
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 1,3,5-Trichloro-2-methoxybenzene
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Solubility

0.01 mg/mL at 20 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
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Product Name

2,4,6-Trichloroanisole

CAS RN

87-40-1
Record name 2,4,6-Trichloroanisole
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Record name 2,4,6-Trichloroanisole
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Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Record name 2,4,6-TRICHLOROANISOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 62 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,200
Citations
HR Buser, C Zanier, H Tanner - Journal of Agricultural and Food …, 1982 - ACS Publications
By use of gas chromatography-mass spectrometry, 2, 4, 6-trichloroanisole (2, 4, 6-TCA) was identified in bottled and corked European grape wines as the main component responsible …
Number of citations: 281 pubs.acs.org
RF Simpson, MA Sefton - Australian journal of grape and wine …, 2007 - Wiley Online Library
2,4,6‐Trichloroanisole (TCA), which is a major cause of cork taint in bottled wine, is already present in the bark of living cork trees to the extent that it can account for the majority of …
Number of citations: 72 onlinelibrary.wiley.com
S Karlsson, S Kaugare, A Grimvall, H Boren… - Water Science and …, 1995 - Elsevier
Biomethylation of 2,4,6-trichlorophenol to the potent off-flavour compound 2,4,6-trichloroanisole has previously been found to cause taste and odour problems in drinking water. In the …
Number of citations: 57 www.sciencedirect.com
MK Taylor, TM Young, CE Butzke… - Journal of agricultural …, 2000 - ACS Publications
2,4,6-Trichloroanisole (TCA) is the compound most often associated with cork taint in wines and has been shown to have a very low sensory threshold (∼5 ng/L in wine). A supercritical …
Number of citations: 106 pubs.acs.org
C Luo, J Jiang, J Ma, S Pang, Y Liu, Y Song, C Guan… - Water research, 2016 - Elsevier
The transformation efficiency and products of an odorous compound 2,4,6-trichloroanisole (TCA) at the wavelength of 254 nm in the presence of persulfate were investigated for the first …
Number of citations: 213 www.sciencedirect.com
A Nyström, A Grimvall, C Krantz-Rüilcker… - Water Science and …, 1992 - iwaponline.com
Combined chemical and sensory methods were used for the source identification of musty off-flavours in water; the methods were based on stripping enrichment, gas chromatography (…
Number of citations: 136 iwaponline.com
H Takeuchi, H Kato… - Proceedings of the …, 2013 - National Acad Sciences
We investigated the sensitivity of single olfactory receptor cells to 2,4,6-trichloroanisole (TCA), a compound known for causing cork taint in wines. Such off-flavors have been thought to …
Number of citations: 53 www.pnas.org
MC Cravero, F Bonello… - Journal of the …, 2015 - Wiley Online Library
This work proposes a sensory method to verify the ‘cork taint’ defect in food and beverages. This off‐flavour has considerable economic impact in wine but occasionally can occur in …
Number of citations: 30 onlinelibrary.wiley.com
TJ Evans, CE Butzke, SE Ebeler - Journal of Chromatography A, 1997 - Elsevier
Cork taint in wine is a serious problem which is exacerbated by the difficulty of its assessment. Current analytical procedures are costly, time consuming and require the use of large …
Number of citations: 157 www.sciencedirect.com
Z Karpas, AV Guamán, D Calvo, A Pardo, S Marco - Talanta, 2012 - Elsevier
The off-flavor of “tainted wine” is attributed mainly to the presence of 2,4,6-trichloroanisole (2,4,6-TCA) in the wine. In the present study the atmospheric pressure gas-phase ion …
Number of citations: 43 www.sciencedirect.com

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